molecular formula C18H16ClN3O2 B2989836 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 1448037-75-9

3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2989836
CAS No.: 1448037-75-9
M. Wt: 341.8
InChI Key: VJKHEEOLHDFHTG-UHFFFAOYSA-N
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Description

3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound recognized for its wide range of applications in various scientific fields. This compound features a chloropyridinyl group, a piperidine moiety, and a benzonitrile group. Each of these components contributes to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile generally involves multiple steps to correctly assemble the chloropyridinyl, piperidine, and benzonitrile components. A typical synthetic route might begin with the synthesis of the 5-chloropyridin-2-ol. This compound can then be reacted with 4-piperidone, under appropriate conditions, to form the intermediate product, which is then further reacted with benzonitrile under specific conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, this compound can be synthesized using efficient catalytic processes to ensure high yield and purity. Employing optimized reaction conditions, such as controlled temperature and pressure, and utilizing modern techniques like flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the piperidine ring, under strong oxidative conditions.

  • Reduction: It can be reduced in the presence of specific catalysts to produce corresponding amines.

  • Substitution: The chloropyridinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Utilizes reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Reagents such as sodium hydroxide or other bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the reaction type and conditions. Oxidation usually yields oxidized piperidine derivatives, reduction forms amines, and substitution leads to various substituted chloropyridines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is used as a building block for synthesizing more complex organic molecules and is employed in studying reaction mechanisms.

Biology

It is utilized in biological research for its potential interactions with specific proteins and enzymes, serving as a tool for biochemical studies.

Medicine

This compound's structure allows it to be a precursor for pharmaceutical agents, particularly those targeting neurological pathways due to its piperidine moiety.

Industry

In industrial applications, it serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is highly dependent on its application. In biochemical contexts, it interacts with molecular targets like enzymes or receptors, potentially inhibiting or activating certain pathways. Its specific interactions are determined by the functional groups present on the compound, which interact with corresponding sites on the target molecules.

Comparison with Similar Compounds

Unique Properties

The uniqueness of this compound lies in its specific combination of functional groups that confer a broad range of reactivity and application potential. The chloropyridinyl group, in particular, enhances its affinity for biological targets.

List of Similar Compounds

  • 4-(4-(5-Chloropyridin-2-yl)oxy)piperidine

  • 3-(4-((5-Chloropyridin-2-yl)oxy)azetidine-1-carbonyl)benzonitrile

  • 3-(4-(5-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Each of these compounds shares structural similarities but can differ in specific chemical properties and applications due to variations in the functional groups or core structures.

Conclusion

3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its versatile reactivity and broad applicability in scientific research. Understanding its synthesis, reactivity, and applications provides valuable insights for further exploration and utilization in various fields.

Properties

IUPAC Name

3-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-4-5-17(21-12-15)24-16-6-8-22(9-7-16)18(23)14-3-1-2-13(10-14)11-20/h1-5,10,12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKHEEOLHDFHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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